(R)-laudanosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-63-2 |

Source

|

| Record name | Laudanosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAUDANOSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Laudanosine: Structural Elucidation, Metabolic Dynamics, and Analytical Methodologies

Executive Overview

(R)-laudanosine is a naturally occurring benzyltetrahydroisoquinoline alkaloid and a critical pharmacological entity in modern anesthesiology and drug development. While it occurs in trace amounts in Papaver somniferum, its primary clinical relevance stems from its role as the major circulating metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its pharmacokinetic behavior, and a field-proven, self-validating analytical methodology for its quantification in biological matrices.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of (R)-laudanosine is defined by a tetrahydroisoquinoline core substituted with methoxy groups and a benzyl moiety.

Causality in Structure-Activity Relationship (SAR): The presence of four methoxy groups and the absence of highly polar functional groups (such as free hydroxyls or carboxyls) confer a high degree of lipophilicity to the molecule. This structural characteristic is the direct causal factor enabling the compound to readily traverse the blood-brain barrier (BBB), leading to central nervous system (CNS) exposure. Furthermore, the tertiary amine nitrogen (pKa ~ 7.2) exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH. The unprotonated state facilitates lipid membrane traversal, while the protonated state is essential for target receptor binding in the CNS, as documented in the .

Table 1: Quantitative Physicochemical Properties of (R)-Laudanosine

| Parameter | Value / Description | Analytical Relevance |

| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | Defines exact 3D stereochemistry. |

| Molecular Formula | C₂₁H₂₇NO₄ | Precursor mass for MS/MS (m/z 358.2[M+H]⁺). |

| Molecular Weight | 357.44 g/mol | Determines stoichiometric conversions. |

| XLogP3-AA | 3.7 | High lipophilicity; dictates reverse-phase LC retention. |

| Melting Point | 89 °C | Relevant for solid-state characterization. |

| Hydrogen Bond Acceptors | 5 | Influences solvent interaction and extraction recovery. |

Metabolic Pathway: The Hofmann Elimination

Unlike the vast majority of pharmaceuticals that rely on hepatic or renal enzymatic degradation, cisatracurium and atracurium undergo Hofmann elimination —a spontaneous, non-enzymatic chemical degradation pathway .

Causality in Pharmacokinetics: Hofmann elimination is strictly dependent on physiological pH and temperature. The causality here provides a distinct clinical advantage: the parent drug's clearance is entirely organ-independent, making it highly predictable in critically ill patients with multi-organ failure. However, this shifts the metabolic burden. The primary cleavage product is (R)-laudanosine, which does require hepatic metabolism for eventual clearance. Consequently, while the parent drug remains safe in hepatic impairment, the metabolite can accumulate, necessitating rigorous pharmacokinetic monitoring.

Fig 1: Spontaneous Hofmann elimination pathway of cisatracurium yielding (R)-laudanosine.

Pharmacological & Toxicological Dynamics

The clinical relevance of (R)-laudanosine is tightly linked to its neuroexcitatory properties, which have been extensively studied in neuropharmacology.

Mechanistic Causality:

At elevated plasma concentrations (typically >10 µg/mL), (R)-laudanosine acts as a competitive antagonist at low-affinity

Analytical Methodology: Self-Validating LC-MS/MS Quantification

To accurately monitor (R)-laudanosine levels in clinical or research settings, a highly specific and sensitive analytical method is required. The following protocol details an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow, adapted from established .

Self-Validating System Architecture

This protocol is engineered as a closed-loop, self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, specifically Laudanosine-d3) at the very first step, the method inherently corrects for matrix effects, ion suppression, and extraction losses. If the extraction efficiency drops due to human error or matrix viscosity, the SIL-IS signal drops proportionally. Because quantification is based on the ratio of Analyte to SIL-IS, the system self-corrects, ensuring the final calculated concentration remains mathematically valid and analytically trustworthy.

Fig 2: Self-validating LC-MS/MS analytical workflow for (R)-laudanosine quantification.

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of SIL-IS working solution (Laudanosine-d3, 500 ng/mL).

-

Causality: Adding SIL-IS before any extraction step ensures that subsequent volumetric losses or matrix effects are perfectly mirrored between the analyte and the standard.

-

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Causality: Acetonitrile rapidly denatures plasma proteins. The addition of formic acid disrupts protein binding, releasing the highly lipophilic (R)-laudanosine into the supernatant and maximizing extraction recovery.

-

-

Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the clarified supernatant to an autosampler vial.

Step 2: Chromatographic Separation

-

Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

-

Utilize a gradient elution with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

-

Causality: The acidic mobile phase ensures the tertiary amine of (R)-laudanosine remains fully protonated. This prevents secondary interactions with free silanols on the column (improving peak shape) and drastically enhances ionization efficiency in the mass spectrometer.

-

Step 3: Mass Spectrometric Detection

-

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

Monitor the precursor-to-product ion transition for (R)-laudanosine at m/z 358.2 → 206.1.

-

Monitor the transition for SIL-IS at m/z 361.2 → 206.1.

Step 4: System Suitability and Real-Time Validation

-

Run a 6-point calibration curve (10 - 2000 ng/mL) prior to the sample batch.

-

Intersperse Quality Control (QC) samples at Low, Mid, and High concentrations every 20 experimental samples.

-

Causality for Validation: The analytical run is only deemed valid if the interspersed QC samples back-calculate to within ±15% of their nominal concentration. This proves system stability, confirms the absence of column degradation, and validates the method's accuracy in real-time.

-

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 978314, Laudanosine, (R)-". PubChem Database. URL:[Link]

-

Kisor, D. F., et al. "Atracurium". StatPearls Publishing. URL:[Link]

-

Chweh, A. Y., et al. "Interactions between laudanosine, GABA, and opioid subtype receptors". PubMed (NIH). URL:[Link]

-

Schühly, W., et al. "HPLC-Based Activity Profiling for Antiprotozoal Compounds in Croton gratissimus and Cuscuta hyalina". Frontiers in Pharmacology. URL:[Link]

Pharmacological Mechanism of (R)-Laudanosine on the Central Nervous System: A Technical Whitepaper

I. Executive Overview

(R)-Laudanosine is a benzyltetrahydroisoquinoline alkaloid that holds significant clinical and toxicological relevance in modern anesthesiology. While not administered directly as a primary therapeutic, it is the principal active metabolite of the non-depolarizing neuromuscular blocking agent cisatracurium[1]. Unlike its parent compound, (R)-laudanosine is highly lipophilic, allowing it to readily cross the blood-brain barrier (BBB) and accumulate in the central nervous system (CNS)[2]. This whitepaper deconstructs the stereospecific pharmacodynamics of (R)-laudanosine, detailing its multi-receptor interactions, its role in neuronal hyperexcitability, and the rigorous experimental frameworks required to validate its mechanisms.

II. Pharmacokinetics & Molecular Origin

The generation of (R)-laudanosine is driven by Hofmann elimination—a spontaneous, organ-independent degradation process that occurs at physiological pH and temperature[1]. Because cisatracurium is an isomerically pure formulation, its degradation yields 100% (R)-laudanosine[1]. This stereospecificity is a critical distinction from older agents like atracurium, which yield a racemic mixture of both (R)- and (S)-enantiomers[1]. Once generated in the systemic circulation, (R)-laudanosine diffuses across the BBB, where it acts upon multiple ion channels and G-protein coupled receptors (GPCRs)[3].

III. Core CNS Pharmacodynamics: The Tripartite Mechanism

The neuropharmacology of (R)-laudanosine is defined by a synergistic disruption of inhibitory and regulatory signaling pathways in the CNS.

-

GABA_A Receptor Antagonism (The Primary Proconvulsant Driver): (R)-Laudanosine acts as a competitive antagonist at low-affinity

-aminobutyric acid type A (GABA_A) receptors[4]. By occupying the receptor complex, it reduces the probability of chloride ( -

SK Channel Blockade (Loss of Afterhyperpolarization): Small-conductance calcium-activated potassium channels (SK channels, KCa2.x) are crucial for generating the medium afterhyperpolarization (mAHP) that regulates and spaces out neuronal action potentials. (R)-Laudanosine and its structural analogs act as direct pore blockers of these channels[5]. The occlusion of

efflux prevents membrane repolarization, leading to sustained, uncontrolled action potential bursting. -

Opioid Mu-1 Receptor Modulation: Paradoxically, alongside its excitatory profile, (R)-laudanosine exhibits a high affinity for the Mu-1 opioid receptor, suggesting latent analgesic properties[4]. However, the clinical manifestation of this analgesia is often masked by the dominant GABAergic and SK-mediated neuroexcitation.

Figure 1: Pharmacokinetic generation of (R)-laudanosine and its multi-target CNS pharmacodynamics.

IV. Quantitative Target Affinity Profile

To facilitate rapid comparison for drug development professionals, the binding kinetics and functional implications of (R)-laudanosine are summarized below.

| Target Receptor / Channel | Affinity / Potency | Pharmacological Effect | Clinical Implication |

| GABA_A (Low-affinity) | IC50 ≈ 10 µM[4] | Competitive Antagonist | Lowers seizure threshold, proconvulsant |

| Mu-1 Opioid Receptor | Ki ≈ 2.7 µM[4] | Competitive Binder | Potential analgesic modulation |

| SK Channels (KCa2.x) | IC50 ≈ 1.8 µM*[5] | Pore Blocker | Neuronal hyperexcitability, loss of mAHP |

| MRGPRX2 | High Affinity (Stable MD)[1] | Agonist | Mast cell degranulation (Peripheral toxicity) |

*Note: Value derived from the structurally analogous methyl-laudanosine, utilized as a specific pharmacological tool to map laudanosine's SK blockade[5].

V. Experimental Methodologies for Mechanistic Validation

To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methods for isolating and validating the CNS effects of (R)-laudanosine. Each protocol is designed as a self-validating system to establish clear causality.

Protocol 1: Electrophysiological Isolation of GABA_A Antagonism

Objective: Quantify the inhibitory effect of (R)-laudanosine on GABA-mediated

-

Acute Brain Slice Preparation: Harvest 300 µm coronal slices containing the hippocampus from murine models.

-

Causality: This preserves native GABA_A receptor subunit composition and local synaptic architecture, which immortalized cell lines often lack.

-

-

Whole-Cell Patch-Clamp Configuration: Establish a >1 G

seal on pyramidal neurons. Hold the membrane potential at -70 mV.-

Causality: Voltage-clamping prevents voltage-gated ion channel interference, isolating ligand-gated currents.

-

-

Pharmacological Isolation: Perfuse the slice with Artificial Cerebrospinal Fluid (ACSF) containing Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) to block AMPA/kainate receptors.

-

Drug Application: Apply exogenous GABA (100 µM) via puff pipette to establish baseline miniature inhibitory postsynaptic currents (mIPSCs). Co-perfuse (R)-laudanosine at escalating concentrations (1 µM to 50 µM) to generate a dose-response curve.

-

Self-Validation (Reversibility & Positive Control): Initiate a 15-minute ACSF washout to confirm the return of baseline mIPSCs (proving the blockade is not due to excitotoxicity or cell death). Subsequently, apply Bicuculline (10 µM), a known GABA_A antagonist, to confirm the isolated currents are exclusively GABAergic.

Figure 2: Electrophysiological workflow for validating (R)-laudanosine GABA_A receptor antagonism.

Protocol 2: In Vivo Seizure Threshold Evaluation (EEG Monitoring)

Objective: Determine the in vivo proconvulsant threshold of systemic (R)-laudanosine.

-

Stereotaxic EEG Implantation: Implant epidural recording electrodes over the frontoparietal cortex of adult rats.

-

Causality: Allows real-time, direct measurement of cortical network synchronization and epileptiform discharges.

-

-

Intravenous Infusion: Administer (R)-laudanosine via a jugular catheter at a controlled rate (e.g., 1 mg/kg/min).

-

Causality: Mimics the steady-state accumulation seen in ICU patients receiving prolonged cisatracurium infusions.

-

-

Chemoconvulsant Challenge: Administer a sub-threshold dose of Pentylenetetrazol (PTZ).

-

Causality: (R)-laudanosine alone may not induce spontaneous seizures at low doses; PTZ reveals the hidden lowering of the seizure threshold.

-

-

Spectral Analysis: Monitor the EEG for the emergence of high-frequency, high-amplitude spike-wave complexes.

-

Self-Validation (Receptor Rescue): Upon the onset of epileptiform activity, administer intravenous Diazepam (a positive allosteric modulator of GABA_A). The immediate cessation of spike-wave activity validates that the (R)-laudanosine-induced hyperexcitability is primarily driven by GABAergic failure.

References

Sources

- 1. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Buy Laudanosine | 1699-51-0 | >98% [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

Difference between (R)-laudanosine and (S)-laudanosine isomers

Stereochemical Divergence in Neuromuscular Blocker Metabolism: An In-Depth Technical Guide on (R)- and (S)-Laudanosine

Executive Summary & Scientific Context

In the realm of modern anesthesiology and neuromuscular blockade, the metabolic fate of administered drugs is as critical as their primary pharmacodynamic effects. Atracurium and cisatracurium are non-depolarizing neuromuscular blocking agents (NMBAs) that undergo spontaneous Hofmann elimination and ester hydrolysis in plasma[1]. The primary byproduct of this degradation is laudanosine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline), a benzyltetrahydroisoquinoline alkaloid that readily crosses the blood-brain barrier[2].

Because laudanosine possesses a chiral center at the C-1 position, it exists as two distinct enantiomers: (R)-laudanosine and (S)-laudanosine . As an application scientist navigating drug safety, it is crucial to understand that while racemic atracurium (a mixture of 10 stereoisomers) yields both (R)- and (S)-laudanosine upon degradation, the purified isomer cisatracurium (1R,1'R,2R,2'R) exclusively yields (R)-laudanosine[3]. This stereochemical divergence has profound implications for off-target receptor binding, neurotoxicity, and perioperative hypersensitivity.

Pharmacodynamics: Receptor-Level Chiral Recognition

Laudanosine is not biologically inert; it is a neuroactive and vasoactive metabolite. The enantiomers exhibit distinct binding affinities across several critical receptor classes:

-

GABA and Seizure Threshold: Laudanosine acts as a proconvulsant by inhibiting low-affinity

-aminobutyric acid (GABA) receptors (IC50 ~10 µM)[4][5]. High systemic accumulation, particularly in patients with hepatic or renal impairment receiving prolonged NMBA infusions, can lower the seizure threshold[2]. -

Opioid Receptors: Both enantiomers demonstrate competitive binding at the Opioid Mu-1 receptor (

= 2.7 µM), contributing to mild analgesic properties observed in animal models[5]. -

MRGPRX2 and Anaphylaxis (Recent Breakthroughs): Recent molecular dynamics (MD) simulations and in vitro assays have identified laudanosine as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) [3][6]. This receptor mediates IgE-independent mast cell degranulation, a primary driver of perioperative hypersensitivity and anaphylaxis. Both enantiomers form a highly stable complex within the MRGPRX2 binding pocket, anchored by a critical salt bridge between the ligand's protonated ammonium group and the D184 carboxylate group of the receptor, alongside strong

stacking interactions with W248[7].

Quantitative Enantiomeric Comparison

To facilitate rapid decision-making in drug development, the physicochemical and pharmacological distinctions between the two isomers are summarized below.

| Parameter | (R)-Laudanosine | (S)-Laudanosine |

| Clinical Source | Atracurium & Cisatracurium degradation[3] | Atracurium degradation only[3] |

| MRGPRX2 Binding Free Energy ( | -25.3 | -26.5 |

| CE Migration Order (S- | First (Faster migration)[8] | Second (Slower migration)[8] |

| Primary Off-Target Risks | Mast cell degranulation, GABA inhibition | Mast cell degranulation, GABA inhibition |

Mechanistic Pathways & Structural Workflows

To visualize the pharmacokinetic generation and subsequent pharmacodynamic cascade of laudanosine, I have modeled the pathways using DOT architecture.

A. Metabolic Generation of Laudanosine Enantiomers

Figure 1: Stereoselective metabolic degradation pathways of NMBAs yielding laudanosine enantiomers.

B. MRGPRX2-Mediated Hypersensitivity Cascade

Figure 2: Off-target activation of mast cells by laudanosine via the MRGPRX2 receptor pathway.

Validated Experimental Protocols

As an application scientist, I enforce strict causality in assay design. The following protocols detail how to analytically separate these enantiomers and functionally validate their off-target toxicity. Every step is designed as a self-validating system.

Protocol 1: Enantiomeric Resolution via Capillary Electrophoresis (CE)

Causality & Rationale: High-Performance Liquid Chromatography (HPLC) often struggles with the subtle stereochemical differences of bulky benzylisoquinolines. We utilize Capillary Electrophoresis (CE) with an anionic chiral selector, sulfated-

Step-by-Step Methodology:

-

Capillary Preparation: Condition a fused-silica capillary (50 µm internal diameter, 45 cm effective length) by flushing sequentially with 1.0 M NaOH (10 min), 0.1 M NaOH (5 min), and ultrapure water (5 min).

-

Buffer Formulation: Prepare a background electrolyte (BGE) consisting of 50 mM phosphate buffer adjusted to pH 2.5. Self-Validation: At pH 2.5, the tertiary amine of laudanosine is fully protonated, ensuring optimal electrostatic interaction with the anionic selector.

-

Selector Addition: Dissolve S-

-CyD into the BGE to achieve a final concentration of 15 mM. -

Sample Injection: Inject the racemic laudanosine standard hydrodynamically (50 mbar for 5 seconds).

-

Separation & Detection: Apply a separation voltage of 20 kV at 25°C. Monitor UV absorbance at 214 nm.

-

Data Interpretation: (R)-laudanosine will migrate first, followed by (S)-laudanosine. A resolution (

) of >10.5 should be achieved[8]. If

Protocol 2: In Vitro MRGPRX2 Activation & Degranulation Assay

Causality & Rationale: To prove that laudanosine directly causes hypersensitivity, we measure mast cell degranulation. We use RBL-2H3 cells stably transfected with human MRGPRX2 (RBL-MRGPRX2). Instead of measuring highly volatile histamine, we quantify

Step-by-Step Methodology:

-

Cell Seeding: Plate RBL-MRGPRX2 cells at a density of

cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO -

Sensitization: Wash cells twice with Tyrode's buffer (pH 7.4) to remove serum proteins that might bind the drug.

-

Ligand Exposure: Treat the cells with varying concentrations (1 µM to 100 µM) of isolated (R)-laudanosine and (S)-laudanosine. Include (R)-ZINC-3573 (10 µM) as a positive control (a known potent MRGPRX2 agonist) and Tyrode's buffer as a negative vehicle control[3]. Incubate for 30 minutes at 37°C.

-

Enzymatic Cleavage: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-

-D-glucosaminide (dissolved in 0.1 M citrate buffer, pH 4.5). Incubate for 1 hour at 37°C. -

Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M carbonate buffer (pH 10.0). The alkaline shift develops the yellow color of the cleaved p-nitrophenol.

-

Quantification: Read absorbance at 405 nm using a microplate reader. Calculate the percentage of degranulation relative to total cellular

-hexosaminidase (obtained by lysing a set of untreated cells with 0.1% Triton X-100)[6].

References

1.6 2.3 3.1 4.9 5. 2 6.4 7. 5 8.8

Sources

- 1. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

(R)-Laudanosine: The Mechanistic, Pharmacokinetic, and Analytical Paradigm of Atracurium and Cisatracurium Metabolism

Executive Summary

Neuromuscular blocking agents (NMBAs) are indispensable in surgical and intensive care settings. Atracurium and its purified stereoisomer, cisatracurium, are non-depolarizing NMBAs distinguished by their unique, organ-independent degradation pathways. This technical guide systematically evaluates the metabolic breakdown of these drugs, focusing on the generation of the biologically active metabolite (R)-laudanosine . By bridging chemical causality with clinical pharmacokinetics and rigorous analytical methodologies, this whitepaper establishes a comprehensive framework for understanding and quantifying NMBA metabolism.

The Chemical Causality of Neuromuscular Blocker Degradation

Atracurium is a complex mixture of 10 stereoisomers (1)[1]. Cisatracurium, representing approximately 15% of the atracurium mixture, is the isolated 1R, 1'R, 2R, 2'R stereoisomer. Unlike traditional NMBAs that rely heavily on hepatic or renal clearance, both atracurium and cisatracurium undergo spontaneous degradation at physiological pH (7.4) and temperature (37°C) via a chemical process known as Hofmann elimination (2)[2].

Mechanistic Divergence

While atracurium is additionally metabolized by non-specific plasma esterases, cisatracurium's degradation is primarily driven by Hofmann elimination (3)[3]. This base-catalyzed E2 elimination cleaves the carbon-nitrogen bond, yielding a monoquaternary acrylate and the tertiary alkaloid laudanosine.

Causality Check: Because cisatracurium is a single enantiomeric configuration, its Hofmann elimination specifically yields (R)-laudanosine . Conversely, the degradation of the 10-isomer atracurium mixture yields a racemic mixture of laudanosine enantiomers.

Metabolic pathways of atracurium and cisatracurium yielding laudanosine.

Pharmacokinetics and Neurotoxicity Profile

As an application scientist evaluating drug safety, it is critical to recognize that while laudanosine lacks neuromuscular blocking activity, it remains biologically active. It readily crosses the blood-brain barrier and interacts with GABA, opioid, and nicotinic acetylcholine receptors (1)[1].

The Causality of Toxicity

High plasma concentrations of laudanosine can lower the seizure threshold, causing cerebral excitation and transient hypotension in animal models, with rare spontaneous reports of seizures in ICU patients (4)[4]. Because cisatracurium is approximately four times more potent than atracurium, the required clinical dose is significantly lower (5)[5]. Consequently, the laudanosine burden generated during cisatracurium infusion is roughly one-fifth of that seen with atracurium (1)[1].

Quantitative Data Comparison

| Parameter | Atracurium | Cisatracurium | Laudanosine |

| Clinical Potency | 1x (Baseline) | 4x to 5x more potent | N/A (No NMBA activity) |

| Primary Metabolism | Hofmann elimination & Ester hydrolysis | Hofmann elimination | Hepatic uptake & Renal excretion |

| Clearance | 5.0 - 6.0 mL/min/kg | 4.5 - 5.7 mL/min/kg | ~2.0 mL/min/kg |

| Elimination Half-life | ~20 minutes | 22 - 29 minutes | 150 - 300 minutes |

| CNS Toxicity Risk | Higher (due to larger required dose) | Lower (1/5th the laudanosine burden) | Dose-dependent (lowers seizure threshold) |

Analytical Workflow: Self-Validating LC-MS/MS Protocol

Measuring (R)-laudanosine accurately requires a self-validating analytical system to prevent ex vivo degradation of the parent NMBA. If blood samples are not stabilized, residual cisatracurium will continue to undergo Hofmann elimination in the collection tube, artificially inflating laudanosine levels and invalidating the pharmacokinetic data.

Self-validating LC-MS/MS workflow for (R)-laudanosine quantification.

Step-by-Step Methodology

Step 1: Sample Collection and Immediate Stabilization

-

Action: Draw blood into pre-chilled K2EDTA tubes containing a citrate buffer (pH 4.0).

-

Scientific Causality: Hofmann elimination is strictly pH and temperature-dependent. Lowering the pH to < 5.0 and the temperature to 4°C completely halts the chemical degradation of cisatracurium into (R)-laudanosine.

-

Self-Validation Check: Spike a control sample with cisatracurium at bedside; verify no increase in laudanosine after 24 hours at 4°C.

Step 2: Solid-Phase Extraction (SPE)

-

Action: Centrifuge the stabilized blood at 3000 x g for 10 minutes at 4°C. Load plasma onto a mixed-mode cation exchange (MCX) SPE cartridge pre-conditioned with methanol and 0.1% formic acid. Wash with 100% methanol and elute with 5% ammonium hydroxide in methanol.

-

Scientific Causality: Laudanosine is a basic tertiary amine. The cation exchange resin selectively retains basic compounds, allowing neutral and acidic interferences (like plasma proteins and phospholipids) to be washed away, minimizing ion suppression.

Step 3: Chiral Liquid Chromatography

-

Action: Inject the reconstituted eluate onto a Chiralpak IC column (or equivalent) using an isocratic mobile phase of Hexane/Ethanol/Diethylamine.

-

Scientific Causality: While cisatracurium only produces (R)-laudanosine, verifying enantiomeric purity ensures no contamination or misadministration of racemic atracurium occurred. Diethylamine acts as a basic modifier to prevent peak tailing of the alkaloid.

Step 4: Tandem Mass Spectrometry (MS/MS)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for laudanosine (m/z 358.2 → 206.1).

-

Scientific Causality: The m/z 358.2 parent ion corresponds to protonated laudanosine. The 206.1 fragment is a highly specific isoquinoline product ion, ensuring zero cross-talk with the monoquaternary acrylate metabolite.

Clinical Implications in the ICU

In the Intensive Care Unit (ICU), NMBAs are often administered as continuous infusions for mechanical ventilation. While the parent drugs (atracurium and cisatracurium) do not rely on the liver or kidneys for primary clearance, laudanosine elimination is heavily dependent on hepatic uptake and renal excretion (10-30%) (1)[1].

Therefore, in patients with renal or hepatic failure, the elimination half-life of laudanosine is significantly prolonged, leading to systemic accumulation (2)[2]. Because cisatracurium produces significantly lower peak plasma concentrations (Cmax) of laudanosine (~6% of the parent compound) compared to atracurium (3)[3], it is widely considered the superior choice for long-term continuous infusion in critically ill patients, thereby mitigating the risk of neuroexcitatory events.

References

-

Cisatracurium - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

-

Laudanosine, an atracurium and cisatracurium metabolite Source: European Journal of Anaesthesiology (via ResearchGate) URL:[Link]

-

Nondepolarizing Neuromuscular Blocking Agents Source: OpenAnesthesia URL:[Link]

-

NIMBEX (cisatracurium besylate) Injection Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Atracurium Besylate Injection: Package Insert / Prescribing Info Source: Drugs.com URL:[Link]

Sources

An In-depth Technical Guide to the Binding Affinity of (R)-laudanosine to GABA and Glycine Receptors

Abstract

(R)-laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has garnered significant attention within the neuroscience and drug development communities.[1][2] Its ability to cross the blood-brain barrier and exert central nervous system effects, including potential seizure activity, necessitates a thorough understanding of its molecular targets.[1] This technical guide provides a comprehensive examination of the binding affinity of (R)-laudanosine to two critical inhibitory neurotransmitter receptors: the γ-aminobutyric acid (GABA) type A (GABAA) receptor and the glycine receptor (GlyR).[2] We will delve into the established interactions with GABAA receptor subtypes and explore the methodologies required to elucidate its binding characteristics at the GlyR, for which quantitative data remains a key area for future investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and a practical framework for further experimental inquiry.

Introduction: (R)-laudanosine, a Metabolite of Clinical Significance

(R)-laudanosine is a benzyltetrahydroisoquinoline alkaloid and a metabolite of atracurium and cisatracurium.[1][2] Unlike its parent compounds, which primarily act at the neuromuscular junction, (R)-laudanosine traverses the blood-brain barrier and can accumulate to clinically relevant concentrations, particularly with prolonged infusions of atracurium in intensive care settings.[1] The central effects of laudanosine are complex, with reports of both pro-convulsant and potential analgesic properties.[1][3] These observations have spurred investigations into its interactions with various central nervous system receptors, including GABA, glycine, opioid, and nicotinic acetylcholine receptors.[1][2][3] A precise understanding of its binding affinities to these targets is paramount for predicting its neurological effects and for the development of safer neuromuscular blocking agents.

The Pharmacology of Key Inhibitory Receptors: GABAA and Glycine Receptors

GABAA and glycine receptors are the primary mediators of fast synaptic inhibition in the adult central nervous system. Both are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.

The GABAA Receptor

The GABAA receptor is a pentameric transmembrane protein assembled from a variety of subunits (e.g., α, β, γ). This subunit heterogeneity gives rise to a wide diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions. The receptor possesses a primary binding site for GABA, as well as multiple allosteric sites that bind a range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.

Caption: GABA-A Receptor Signaling Pathway.

The Glycine Receptor

Similar to the GABAA receptor, the glycine receptor is a pentameric ligand-gated chloride channel. It is most prominently expressed in the spinal cord and brainstem, where it plays a crucial role in motor control and sensory processing. The GlyR is primarily composed of α and β subunits. The binding of glycine to the α subunit triggers channel opening. The GlyR is famously antagonized by the convulsant strychnine.

Caption: Glycine Receptor Signaling Pathway.

Binding Affinity of (R)-laudanosine to GABAA Receptors

Experimental Findings

Studies have demonstrated that D,L-laudanosine exhibits a preferential, albeit moderate, affinity for the low-affinity state of the GABAA receptor.[3] In competitive binding assays using rat brain membranes, laudanosine displayed an inhibitory effect on the binding of the antagonist [3H]bicuculline methochloride, with a half-maximal inhibitory concentration (IC50) of 10 µM .[3] Conversely, it was found to be significantly less potent at the high-affinity GABA binding site, labeled by the agonist [3H]muscimol, with an IC50 value of 100 µM .[3] This approximate 10-fold selectivity for the low-affinity state suggests that laudanosine may act as a competitive antagonist at the GABAA receptor.

| Receptor State | Radioligand | (R)-laudanosine IC50 | Reference |

| Low-affinity | [3H]bicuculline methochloride | 10 µM | [3] |

| High-affinity | [3H]muscimol | 100 µM | [3] |

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for Low-Affinity GABAA Receptors

This protocol outlines a self-validating system for determining the binding affinity of (R)-laudanosine to the low-affinity GABAA receptor site.

3.2.1. Materials and Reagents

-

Biological Material: Whole rat brain or specific brain regions (e.g., cortex, hippocampus) from adult male Sprague-Dawley rats.

-

Radioligand: [3H]bicuculline methochloride (specific activity: 20-40 Ci/mmol).

-

Test Compound: (R)-laudanosine.

-

Non-specific Binding Control: Unlabeled GABA (1 mM).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-citrate, pH 7.1.

-

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

-

Scintillation cocktail.

-

3.2.2. Experimental Workflow

Caption: Workflow for GABA-A Receptor Binding Assay.

3.2.3. Step-by-Step Protocol

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect whole brains on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation.

-

Wash the pellet three times with buffer to remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of (R)-laudanosine concentrations (e.g., 10-9 to 10-4 M).

-

To each well, add:

-

Total Binding: 50 µL of [3H]bicuculline methochloride (final concentration ~30 nM, corresponding to the Kd), 50 µL of Assay Buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]bicuculline methochloride, 50 µL of 1 mM GABA, and 100 µL of membrane preparation.

-

Competition: 50 µL of [3H]bicuculline methochloride, 50 µL of the corresponding (R)-laudanosine dilution, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (R)-laudanosine concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Binding Affinity of (R)-laudanosine to Glycine Receptors

Current State of Knowledge

While several sources suggest an interaction between laudanosine and glycine receptors, there is a notable absence of published quantitative binding affinity data (e.g., Ki or IC50 values) for (R)-laudanosine at this target.[2] This represents a significant knowledge gap in understanding the complete pharmacological profile of this metabolite. To address this, a robust experimental approach is required.

Proposed Experimental Protocol: Competitive Radioligand Binding Assay for Strychnine-Sensitive Glycine Receptors

The following protocol is a proposed methodology for determining the binding affinity of (R)-laudanosine to the strychnine-sensitive glycine receptor, based on established techniques in the field.

4.2.1. Rationale and Experimental Design

Given that laudanosine's interaction with the GABAA receptor is antagonistic, it is plausible to hypothesize a similar mechanism at the structurally related glycine receptor. Therefore, a competitive binding assay using the high-affinity glycine receptor antagonist, [3H]strychnine, is the most logical starting point.

4.2.2. Materials and Reagents

-

Biological Material: Spinal cord and brainstem from adult male Sprague-Dawley rats.

-

Radioligand: [3H]strychnine (specific activity: 15-30 Ci/mmol).

-

Test Compound: (R)-laudanosine.

-

Non-specific Binding Control: Unlabeled strychnine (10 µM) or high concentration of glycine (1 mM).

-

Buffers:

-

Homogenization and Assay Buffer: 50 mM Sodium-Potassium Phosphate, pH 7.4.

-

-

Equipment: As described in section 3.2.1.

4.2.3. Proposed Experimental Workflow

Caption: Proposed Workflow for Glycine Receptor Binding Assay.

4.2.4. Step-by-Step Protocol

-

Membrane Preparation:

-

Homogenize rat spinal cord and brainstem tissue in 20 volumes of ice-cold Phosphate Buffer.

-

Centrifuge at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step twice more.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Competitive Binding Assay:

-

Set up the assay in triplicate as described in section 3.2.3.

-

Use a final concentration of [3H]strychnine of approximately 2-5 nM.

-

For non-specific binding, use 10 µM unlabeled strychnine.

-

Incubate at 4°C for 20 minutes.

-

-

Filtration, Counting, and Data Analysis:

-

Follow the procedures outlined in sections 3.2.3 and 3.2.4 to determine the IC50 and Ki values for (R)-laudanosine at the glycine receptor.

-

Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology

While binding assays provide crucial information on affinity, they do not reveal the functional consequences of ligand binding (e.g., agonist, antagonist, or allosteric modulator). Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.

Proposed Protocol for Glycine Receptors

-

Cell Preparation: Use primary cultured spinal cord neurons or a cell line (e.g., HEK293) transiently expressing recombinant human glycine receptors (e.g., α1 homomers or α1β heteromers).

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply glycine at its EC50 concentration to elicit a baseline current.

-

Co-apply the same concentration of glycine with increasing concentrations of (R)-laudanosine.

-

-

Data Analysis: An inhibition of the glycine-evoked current by (R)-laudanosine would indicate an antagonistic effect. A potentiation of the current would suggest a positive allosteric modulatory role.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of (R)-laudanosine's interaction with GABAA receptors, highlighting its moderate affinity and selectivity for the low-affinity antagonist state. Furthermore, it has provided a detailed, actionable framework for elucidating the binding affinity and functional effects of (R)-laudanosine at the glycine receptor, a critical yet under-investigated area. The execution of the proposed radioligand binding and electrophysiological studies will be instrumental in completing the pharmacological profile of this clinically relevant metabolite. Such data will not only enhance our understanding of its central nervous system effects but also inform the development of next-generation neuromuscular blocking agents with improved safety profiles.

References

- Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473.

- Katz, Y., Weizman, A., Pick, C. G., Pasternak, G. W., Liu, L., Fonia, O., & Gavish, M. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Research, 646(2), 235–241.

-

Laudanosine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Laudanosine, an atracurium and cisatracurium metabolite - PubMed. (2002, July 15). Retrieved March 7, 2026, from [Link]

Sources

The Genesis of a Metabolite: A Technical History of (R)-Laudanosine's Identification in Neuromuscular Blockade

This in-depth technical guide chronicles the scientific journey of identifying (R)-laudanosine, a pivotal metabolite of the neuromuscular blocking agent atracurium and its single-isomer successor, cisatracurium. We will explore the evolution of analytical techniques and the pharmacological insights that shaped our understanding of this molecule's role in anesthesia and critical care. This guide is intended for researchers, scientists, and drug development professionals vested in the fields of pharmacology, anesthesiology, and analytical chemistry.

The Dawn of a New Neuromuscular Blocker: The Atracurium Story

The introduction of atracurium besylate in the early 1980s marked a significant advancement in the field of neuromuscular blocking agents. Developed by a team led by J.B. Stenlake at the University of Strathclyde, atracurium was rationally designed to undergo a unique, organ-independent metabolism. Unlike its predecessors, which relied heavily on hepatic or renal clearance, atracurium's breakdown was primarily designed to occur via two spontaneous chemical pathways at physiological pH and temperature: Hofmann elimination and ester hydrolysis.[1][2] This novel mechanism of inactivation offered the promise of a predictable and consistent duration of action, regardless of a patient's liver or kidney function.[3]

Atracurium was synthesized as a mixture of ten stereoisomers, a consequence of its four chiral centers.[4] This isomeric complexity, while acceptable for its primary function, would later become a key factor in the story of its most significant metabolite.

Unmasking the Metabolite: The Identification of Laudanosine

Early pharmacokinetic studies of atracurium revealed the presence of a major metabolite, which was identified as laudanosine.[5] This discovery was crucial, as laudanosine, a known benzylisoquinoline alkaloid, was recognized to possess central nervous system (CNS) stimulant properties and could cross the blood-brain barrier.[2] Initial animal studies demonstrated that high concentrations of laudanosine could induce seizure-like activity. This raised concerns about its potential for accumulation and toxicity, particularly with prolonged infusions of atracurium in critically ill patients.[2]

The initial identification and quantification of laudanosine in biological samples were accomplished using then-state-of-the-art analytical techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorometric detection emerged as the primary method for separating and measuring both atracurium and laudanosine in plasma.[6] Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were also employed to confirm the identity of the metabolite.[3]

The Stereochemical Imperative: The Rise of Cisatracurium and the Pinpointing of (R)-Laudanosine

The fact that atracurium was a mixture of ten stereoisomers presented a pharmacological puzzle. It was hypothesized that not all isomers contributed equally to the desired neuromuscular blockade and that some may be more prone to producing laudanosine. This led to research focused on isolating and characterizing the individual isomers of atracurium.

A pivotal study by Wastila, Maehr, and their colleagues in 1996 systematically evaluated the neuromuscular blocking activity and side-effect profiles of six of the atracurium isomers in cats.[7] Their research revealed that one particular isomer, the 1R-cis, 1'R-cis isomer, was approximately three to four times more potent than the isomeric mixture of atracurium and was associated with significantly less histamine release.[7] This isomer was named cisatracurium.

The development of cisatracurium as a single-isomer neuromuscular blocking agent was a significant step forward. A critical question that followed was how this stereochemical purity would affect the production of its metabolite, laudanosine. It was established that the metabolism of cisatracurium, like atracurium, proceeds via Hofmann elimination.[8] However, because cisatracurium is a single, specific stereoisomer, it was predicted to produce a single enantiomer of laudanosine.

In 1995, a key in vitro study by Welch and his team definitively characterized the degradation of cisatracurium.[9] Their work confirmed that cisatracurium degrades to form laudanosine.[9] Subsequent research and the principles of stereochemistry established that the degradation of the 1R-cis, 1'R-cis isomer of atracurium (cisatracurium) exclusively yields the (R)-enantiomer of laudanosine.[10] In contrast, the racemic mixture of atracurium produces both (S)- and (R)-laudanosine.[10]

This stereospecific identification was a landmark in understanding the metabolism of these neuromuscular blocking agents. It allowed for a more precise evaluation of the pharmacological and toxicological properties of the specific laudanosine enantiomer produced during clinical use of cisatracurium.

Analytical Methodologies for Stereospecific Identification

The definitive identification of (R)-laudanosine as the metabolite of cisatracurium was made possible by advancements in chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC became the gold standard for separating the enantiomers of laudanosine. This technique utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (R) and (S) enantiomers of laudanosine, leading to their separation.

Table 1: Comparative Data on Laudanosine Production

| Parameter | Atracurium (Isomeric Mixture) | Cisatracurium (1R-cis, 1'R-cis isomer) |

| Laudanosine Enantiomers Produced | (R)- and (S)-laudanosine | (R)-laudanosine exclusively[10] |

| Relative Laudanosine Production | 3 to 5 times higher than cisatracurium[4] | Lower[4] |

| Primary Metabolic Pathways | Hofmann elimination and ester hydrolysis[4] | Primarily Hofmann elimination[4] |

Experimental Protocol: Chiral HPLC Separation of Laudanosine Enantiomers

-

Sample Preparation: Plasma samples containing laudanosine are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is typically used.[11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at ~275 nm and emission at ~310 nm.

-

Quantification: The peak areas of the separated (R)- and (S)-laudanosine enantiomers are compared to standard curves for quantification.

Caption: Metabolic Pathways of Atracurium and Cisatracurium.

Conclusion

The history of (R)-laudanosine identification is a compelling narrative of rational drug design, meticulous pharmacological investigation, and the evolution of analytical chemistry. The journey from the isomeric mixture of atracurium to the single-isomer precision of cisatracurium, and the concurrent elucidation of their stereospecific metabolism, represents a significant advancement in ensuring the safety and efficacy of neuromuscular blockade. This in-depth understanding, grounded in rigorous scientific inquiry, continues to inform clinical practice and guide the development of future therapeutic agents.

References

- Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473.

-

Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved from [Link]

- Ortega, R., & Wright, A. (2023). Cisatracurium. In StatPearls.

-

ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. Retrieved from [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European journal of anaesthesiology, 19(7), 466–473. [Link]

-

Fodale, V., & Santamaria, L. B. (2006). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

-

Logan, B. K., & Case, G. A. (1993). Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Journal of analytical toxicology, 17(2), 117–119. [Link]

-

ResearchGate. (2026). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]

-

Wastila, W. B., Maehr, R. B., Turner, G. L., Hill, D. A., & Savarese, J. J. (1996). Comparative pharmacology of cisatracurium (51W89), atracurium, and five isomers in cats. Anesthesiology, 85(1), 169–177. [Link]

- Jandera, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-172.

-

Welch, R. M., Brown, A., Ravitch, J., & Dahl, R. (1995). The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. Clinical pharmacology and therapeutics, 58(2), 132–142. [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of (+)-(S)Laudanosine and (-)-(S)-Xylopinine. Retrieved from [Link]

- Weindlmayr-Goettel, M., Kress, H. G., & Nigrović, V. (1998). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions. British journal of anaesthesia, 81(3), 404–407.

- Szántay, C., & Novák, L. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 693-705.

- Nazemroaya, B., et al. (2020). Comparison of the Impact of Atracurium and Cisatracurium on the Neutrophil-To-Lymphocyte Ratio in Addition to Hemodynamic Change. Medical Science, 19(2), 52-6.

-

Scribd. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]

-

The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Retrieved from [Link]

- Armbruster, C. E., et al. (2026).

-

d'Hollander, A. A., Luyckx, C., & Deville, A. (1985). [Metabolism and pharmacokinetics of atracurium]. Annales francaises d'anesthesie et de reanimation, 4(6), 465–470. [Link]

- Dinsmore, K. G., et al. (2018). Refrigerated Stability of Diluted Cisatracurium, Rocuronium, and Vecuronium for Skin Testing after Perioperative Anaphylaxis.

- Nehmer, U. (1988). Simultaneous determination of atracurium besylate and cis and trans isomers of its major quaternary decomposition products and related impurity by reversed-phase high-performance liquid chromatography.

-

Varin, F., Ducharme, J., & Théoret, Y. (1991). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of chromatography, 568(2), 423–429. [Link]

-

ResearchGate. (2025). Studies on the pharmacokinetics of cisatracurium in anesthetized dogs: In vitro-in vivo correlations | Request PDF. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Laudanosine, an atracurium and cisatracurium metabolite [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comparison of Neuromuscular Blocking Effects and Reversibility of Cisatracurium versus Atracurium During Thyroid Surgery | Pakistan Armed Forces Medical Journal [pafmj.org]

- 6. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of cisatracurium (51W89), atracurium, and five isomers in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. csfarmacie.cz [csfarmacie.cz]

The Role of (R)-Laudanosine in Hofmann Elimination Pathways: Mechanisms, Pharmacokinetics, and Clinical Implications

Executive Summary

The development of benzylisoquinolinium neuromuscular blocking agents (NMBAs), specifically atracurium and its purified stereoisomer cisatracurium, represents a landmark achievement in rational drug design. Engineered to undergo spontaneous degradation at physiological pH and temperature, these agents bypass traditional hepatic and renal clearance mechanisms. However, this unique organ-independent breakdown—known as Hofmann elimination—yields a biologically active tertiary amine metabolite: (R)-laudanosine .

This technical whitepaper explores the chemical mechanics of the Hofmann elimination pathway, the pharmacodynamics of (R)-laudanosine, its off-target receptor interactions, and the strict experimental protocols required to quantify its presence in pharmacokinetic studies.

The Chemical Mechanics of Hofmann Elimination

In organic chemistry, Hofmann elimination typically describes the degradation of a quaternary ammonium salt into a tertiary amine and an alkene under strongly basic conditions and high heat. However, the architectural brilliance of benzylisoquinolinium NMBAs lies in their susceptibility to this reaction under mild, physiological conditions (pH 7.4, 37°C)[1].

Mechanistically, the degradation of cisatracurium functions as a base-catalyzed E2 elimination, specifically acting as a retro-Michael addition[2]. The mildly alkaline environment of human plasma facilitates the cleavage of the bond between the central aliphatic chain and the quaternary nitrogen. Because cisatracurium is a specific stereoisomer, its degradation is highly stereoselective, yielding a monoquaternary acrylate intermediate and exclusively (R)-laudanosine [3].

Chemical mechanism of cisatracurium degradation via Hofmann elimination.

This degradation pathway is entirely independent of plasma esterase activity, hepatic function, or renal clearance, making cisatracurium highly predictable in critically ill patients[2].

(R)-Laudanosine: Pharmacodynamics and Receptor Activity

While the parent drug (cisatracurium) is highly polar and confined to the plasma compartment, its metabolite, (R)-laudanosine, is a highly lipophilic tertiary amine. This lipophilicity allows it to readily cross the blood-brain barrier[4].

CNS Excitation and Seizure Thresholds

In the central nervous system, (R)-laudanosine acts as a modest stimulant. It interacts with GABA, opioid, and nicotinic acetylcholine receptors, effectively lowering the seizure threshold[4]. In animal models, rapid accumulation of laudanosine to concentrations between 10 to 17 µg/mL has been shown to induce epileptiform activity[5][6].

MRGPRX2 Agonism and Hypersensitivity

Recent molecular dynamics (MD) simulations and in vitro assays have unveiled a novel off-target mechanism for (R)-laudanosine. It acts as a potent ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2) [3]. The binding of (R)-laudanosine to MRGPRX2 triggers mast cell degranulation, providing a direct mechanistic explanation for the perioperative hypersensitivity and anaphylactoid reactions occasionally observed with benzylisoquinolinium NMBAs[3][7].

Quantitative Pharmacokinetics

While cisatracurium is cleared via organ-independent Hofmann elimination (~80%) and minor renal/hepatic pathways (~20%)[8][9], laudanosine clearance is entirely organ-dependent . It must be metabolized by the liver and excreted by the kidneys[10]. Consequently, patients with hepatic or renal impairment exhibit a significantly prolonged laudanosine half-life, risking accumulation during continuous ICU infusions[6][10].

Table 1: Pharmacokinetic Profile of Cisatracurium

| Parameter | Value / Range | Clinical Significance |

| Clearance (Healthy) | 4.5 - 5.7 mL/min/kg | Rapid clearance ensures predictable recovery[10]. |

| Volume of Distribution (Vss) | 145 mL/kg | Confined mostly to extracellular fluid due to high polarity[10]. |

| Elimination Half-Life | 22 - 29 minutes | Allows for intermediate duration of neuromuscular blockade[10]. |

| Primary Degradation | ~80% Hofmann Elimination | Safe for use in multi-organ failure patients[8][9]. |

Table 2: (R)-Laudanosine Clinical Concentrations & Toxicity Thresholds

| Clinical Scenario | Peak Plasma Concentration (Cmax) | Risk of CNS Toxicity |

| Cisatracurium Infusion (Healthy) | ~60 ng/mL (0.06 µg/mL) | Negligible[8] |

| Atracurium Infusion (Healthy) | ~342 ng/mL (0.34 µg/mL) | Negligible[8] |

| Atracurium Infusion (ARDS / Renal Failure) | > 10,000 ng/mL (> 10 µg/mL) | Elevated (Monitoring required)[6] |

| Animal Seizure Threshold | ~10,000 - 17,000 ng/mL | High (Epileptiform activity induced)[5][6] |

Note: Because cisatracurium is significantly more potent than atracurium, lower doses are required to achieve equipotent neuromuscular blockade, resulting in drastically lower laudanosine accumulation[8].

Experimental Protocol: In Vitro Quantification of (R)-Laudanosine

To accurately model the pharmacokinetics of Hofmann elimination, researchers must employ rigorous in vitro methodologies. The following LC-MS/MS protocol is designed as a self-validating system , ensuring that the highly sensitive chemodegradation process is perfectly captured without analytical artifacts.

Step-by-Step Methodology

-

Plasma Spiking & Incubation:

-

Action: Spike blank human plasma with a known concentration of cisatracurium. Incubate in a precision water bath at exactly 37.0°C and maintain pH at 7.4 using a phosphate buffer.

-

Causality: Hofmann elimination is strictly temperature- and pH-dependent. Hypothermia or acidosis will artificially stall the degradation rate, skewing the pharmacokinetic half-life calculations[2].

-

-

Acid Quenching (Critical Step):

-

Action: At predefined time intervals (e.g., 5, 10, 20, 30 mins), extract a 100 µL aliquot and immediately mix with 10 µL of 5% formic acid.

-

Causality: Because the E2 elimination is base-catalyzed, dropping the pH to an acidic level instantly halts the Hofmann degradation[2]. This "freezes" the chemical state, ensuring the measured (R)-laudanosine concentration perfectly reflects the exact time of extraction.

-

-

Internal Standard Addition:

-

Action: Add 10 µL of deuterated internal standard (Laudanosine-d3).

-

Causality: Matrix effects in plasma can suppress MS ionization. The deuterated standard experiences the exact same extraction losses and ionization suppression as the target analyte, providing a self-correcting calibration ratio.

-

-

Solid-Phase Extraction (SPE):

-

Action: Pass the quenched sample through an SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

-

Causality: Removes plasma proteins and phospholipids that would otherwise foul the LC column and cause severe ion suppression in the mass spectrometer.

-

-

LC-MS/MS Analysis:

-

Action: Inject the eluate into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for (R)-laudanosine.

-

Step-by-step in vitro pharmacokinetic workflow for (R)-laudanosine quantification.

Conclusion

The integration of Hofmann elimination into the molecular architecture of cisatracurium remains a triumph of pharmacokinetic engineering, allowing for safe neuromuscular blockade in patients with multi-organ failure. However, the generation of (R)-laudanosine necessitates careful clinical oversight. By understanding its stereoselective formation, its capacity to cross the blood-brain barrier, and its potent agonism of the MRGPRX2 receptor, researchers and clinicians can better predict and mitigate the rare, yet significant, risks of perioperative hypersensitivity and CNS toxicity.

References

-

In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC -[Link]

-

Cisatracurium - StatPearls - NCBI Bookshelf -[Link]

-

(PDF) In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - ResearchGate -[Link]

-

Cisatracurium Besylate - Fresenius Kabi USA -[Link]

-

Laudanosine – Knowledge and References - Taylor & Francis -[Link]

-

Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome - PubMed -[Link]

-

Cisatracurium besilate - Wikipedia -[Link]

-

Laudanosine, an atracurium and cisatracurium metabolite - PubMed -[Link]

-

Atracurium besilate - Wikipedia -[Link]

-

Neuromuscular blocking drugs: discovery and development - PMC -[Link]

Sources

- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atracurium besilate - Wikipedia [en.wikipedia.org]

- 3. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 9. Cisatracurium besilate - Wikipedia [en.wikipedia.org]

- 10. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties and Solubility Profile of (R)-laudanosine

Introduction

(R)-laudanosine, a benzylisoquinoline alkaloid, is a molecule of significant interest in pharmaceutical science, primarily recognized as a key metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Its stereospecific configuration and physiological activity necessitate a thorough understanding of its fundamental physicochemical properties for researchers in drug metabolism, toxicology, and formulation development. The behavior of a molecule in both biological and manufacturing contexts is dictated by its physical characteristics, with solubility being a critical determinant for bioavailability, formulation strategies, and analytical method development.

This guide provides an in-depth analysis of the physical properties and solubility profile of (R)-laudanosine. Moving beyond a simple data sheet, this paper delves into the causality behind experimental choices and provides actionable, field-proven protocols for its characterization. The information herein is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required for effective investigation and application of this compound.

Chemical and Physical Identity

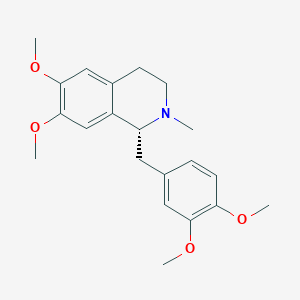

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. (R)-laudanosine is the (R)-enantiomer of N-methyltetrahydropapaverine.

Chemical Structure:

Figure 1: 2D Structure of (R)-laudanosine.

The core physical and chemical identifiers for (R)-laudanosine are summarized below. These parameters are essential for material sourcing, regulatory documentation, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | [2] |

| Other Names | (-)-Laudanosine, D-Laudanosine, O-Methyllaudanidine, l-N-Methyltetrahydropapaverine | |

| CAS Number | 85-63-2 | |

| Molecular Formula | C₂₁H₂₇NO₄ | |

| Molecular Weight | 357.44 g/mol | |

| Appearance | Colorless needles (from ethanol) | [3] |

| Melting Point | 83-85 °C | [3] |

| Optical Rotation | [α]D²⁰ = -84.8° (c = 0.466 in ethanol) | [3] |

| Predicted pKa | 7.80 ± 0.40 | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences absorption, distribution, and the feasibility of various dosage forms. (R)-laudanosine, as a weak base with a predicted pKa of 7.80, is expected to exhibit pH-dependent aqueous solubility.[4] Its large, relatively non-polar structure suggests limited solubility in aqueous media.

A comprehensive literature search reveals a lack of precise, quantitative solubility data for (R)-laudanosine in common monographed solvents. However, a consistent qualitative profile has been established, which is crucial for initial experimental design.

| Solvent System | USP Descriptive Term | Quantitative Data (mg/mL) | Reference(s) |

| Water | Practically Insoluble | Not Available | [3] |

| Ethanol | Freely Soluble | Not Available | [3] |

| Chloroform | Freely Soluble | Not Available | [3] |

| Methanol | Slightly Soluble | Not Available | [4] |

| DMSO | Soluble | Not Available | |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | - | ≥ 2.5 mg/mL (for DL-Laudanosine) | [5] |

Expert Insights: The designation "Practically Insoluble" in water is a critical finding.[3] For drug development, this necessitates the use of enabling technologies for potential oral or parenteral formulations, such as co-solvents, surfactants, or complexation agents. The high solubility in organic solvents like ethanol and chloroform makes these suitable for stock solution preparation in analytical labs.[3] The single quantitative data point for the racemic mixture in a formulation vehicle highlights that achieving clinically relevant concentrations is possible, but requires a carefully designed system.[5] Given the absence of definitive aqueous solubility data, experimental determination via a robust method like the shake-flask protocol is a mandatory first step in any formulation or advanced analytical project.

Spectroscopic Profile

The spectroscopic fingerprint of (R)-laudanosine is vital for its unambiguous identification and quantification.

-

UV-Vis Spectroscopy: In HPLC analysis, laudanosine is typically quantified using UV detection at approximately 280 nm, corresponding to the absorbance of its aromatic rings.

-

Mass Spectrometry (MS): The compound has a monoisotopic mass of 357.1940 Da. In positive ion mode ESI-MS, it is readily observed as the [M+H]⁺ ion at m/z 358.2012.[2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide the definitive structural confirmation. Key features in the ¹H NMR spectrum include distinct signals for the four methoxy groups, the N-methyl group, and the aromatic and aliphatic protons of the benzylisoquinoline core.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail validated, step-by-step methods for characterizing the core properties of (R)-laudanosine.

Protocol: Purity and Identification by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is chosen due to the moderately lipophilic nature of laudanosine. The mobile phase, an acidic buffered organic mixture, ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Figure 2: HPLC Purity Determination Workflow.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a 0.075 M solution of potassium dihydrogen phosphate. Mix this buffer with methanol and acetonitrile in a 50:30:20 (v/v/v) ratio. Adjust the final pH to 3.1 ± 0.2 with phosphoric acid. Filter through a 0.45 µm filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve (R)-laudanosine reference standard in methanol to obtain a stock solution. Dilute with methanol to a final concentration of 10 µg/mL.

-

Sample Preparation: Prepare the test sample by dissolving it in methanol to a similar nominal concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm packing

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: Ambient (25 °C)

-

Detection: UV at 280 nm

-

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Analysis: Identify the (R)-laudanosine peak by comparing the retention time with the reference standard. Calculate the area percent purity for the sample.

Protocol: Equilibrium Solubility by Shake-Flask Method

Causality: The saturation shake-flask method is the definitive technique for determining equilibrium solubility, as recommended by the USP. It ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid in the presence of excess material. This protocol is essential for generating reliable data for BCS classification and formulation development.

Figure 3: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (R)-laudanosine to a series of glass vials (in triplicate for each solvent). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4) to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a predetermined period (a minimum of 24 hours is recommended, but the time to reach equilibrium should be verified).

-